Cas no 1808490-07-4 (2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol)
![2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol structure](https://www.kuujia.com/scimg/cas/1808490-07-4x500.png)
2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol Chemical and Physical Properties
Names and Identifiers
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- EN300-26599226
- 1808490-07-4
- 2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol
- Z1939323364
- 2-chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol
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- Inchi: 1S/C18H13Cl2N3O/c1-11-15(6-4-12-5-7-16(24)14(19)9-12)22-18(23-17(11)20)13-3-2-8-21-10-13/h2-10,24H,1H3/b6-4+
- InChI Key: DFLQTGASHXIBOC-GQCTYLIASA-N
- SMILES: ClC1=C(C)C(/C=C/C2C=CC(=C(C=2)Cl)O)=NC(C2C=NC=CC=2)=N1
Computed Properties
- Exact Mass: 357.0435674g/mol
- Monoisotopic Mass: 357.0435674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 58.9Ų
2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26599226-0.05g |
1808490-07-4 | 90% | 0.05g |
$212.0 | 2023-09-13 |
2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol
Introduction to 2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol (CAS No. 1808490-07-4)
2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol, identified by its CAS number 1808490-07-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a phenolic core conjugated with an ethenyl bridge linked to a pyrimidine ring system. The structural complexity of this molecule, coupled with its unique functional groups, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of 2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol incorporates several key features that contribute to its potential biological activity. The presence of a chloro substituent at the 2-position of the phenol ring enhances its electrophilicity, making it susceptible to nucleophilic attack and enabling various chemical modifications. Additionally, the ethenyl bridge serves as a linker between the phenolic moiety and the pyrimidine ring, which is further substituted with a chloro group at the 6-position and a methyl group at the 5-position. This arrangement creates a multi-functional platform that can interact with biological targets in diverse ways.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol and biological receptors. Studies have indicated that the compound can engage with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-stacking effects. These interactions are critical for modulating biological pathways and have implications for the development of novel therapeutic agents.
The pyrimidine ring system in 2-Chloro-4-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yll)ethenyl]phenol is particularly noteworthy, as pyrimidine derivatives are well-documented for their pharmacological properties. Pyrimidines are fundamental components of nucleic acids and have been extensively studied for their roles in various biological processes. The structural motif present in this compound suggests potential applications in inhibiting enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and inflammatory disorders.
In vitro studies have begun to unravel the pharmacological profile of CAS No. 1808490-07. Initial experiments suggest that this compound exhibits inhibitory activity against certain kinases, particularly those involved in cell proliferation and survival. The chloro and methyl substituents on the pyrimidine ring appear to play a crucial role in determining its binding affinity and specificity. Furthermore, the phenolic moiety may contribute to redox-sensitive interactions, offering potential therapeutic benefits in conditions where oxidative stress is a factor.
The synthesis of 2-Chloro-octahydroquinazolinone derivatives, which include analogs related to CAS No. 18084907, has been optimized to enhance yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems, making it feasible to explore derivatives with tailored biological activities. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly valuable in constructing the ethenyl linkage between the phenol and pyrimidine units.
One of the most exciting aspects of this compound is its potential as a scaffold for drug design. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) approaches combined with structure-based drug design (SBDD) are being employed to identify lead compounds for further development.
The role of CAS No. 18084907 in addressing unmet medical needs remains an area of active investigation. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models of disease. These studies aim to provide a foundation for future clinical trials, where its potential therapeutic applications can be fully assessed in human populations.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the pace at which compounds like CAS No. 18084907 are being developed. Predictive models can identify promising candidates based on their structural features, while virtual screening techniques allow researchers to prioritize compounds for experimental validation. This interdisciplinary approach has significantly reduced the time required to move from discovery to preclinical testing.
Environmental considerations also play a role in the development of new pharmaceuticals. Sustainable synthetic routes that minimize waste and reduce environmental impact are being explored alongside traditional methods. Green chemistry principles are being applied to ensure that compounds like CAS No. 18084907 are not only effective but also environmentally responsible.
In conclusion,CAS No 18084907 represents an intriguing molecule with significant potential in pharmaceutical research。 Its complex structure、functional diversity、and demonstrated biological activity make it a valuable asset for drug discovery efforts。 As research continues,this compound is likely to play an increasingly important role in developing novel treatments for various diseases。
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